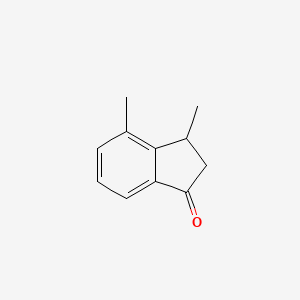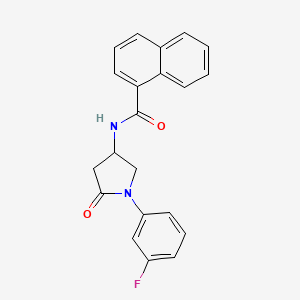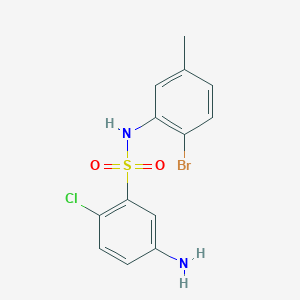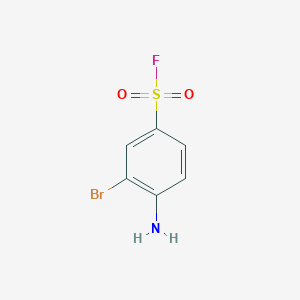![molecular formula C19H19NO2S B2642792 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide CAS No. 2380059-12-9](/img/structure/B2642792.png)
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide, commonly known as FTY720, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FTY720 was first synthesized in 1992 by scientists at the pharmaceutical company, Takeda Chemical Industries, Ltd. Since then, FTY720 has been extensively studied for its various pharmacological effects and mechanisms of action.
Scientific Research Applications
FTY720 has been extensively studied for its various pharmacological effects and potential therapeutic applications. Some of the areas where FTY720 has been studied are listed below:
1. Multiple Sclerosis: FTY720 has been shown to be effective in the treatment of multiple sclerosis (MS), a chronic autoimmune disease that affects the central nervous system. FTY720 acts by modulating the immune system and preventing the migration of immune cells to the brain and spinal cord, thereby reducing inflammation and damage to the nerve cells.
2. Cancer: FTY720 has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia. FTY720 acts by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the growth and spread of cancer cells.
3. Organ Transplantation: FTY720 has been studied for its potential use in organ transplantation to prevent rejection of the transplanted organ. FTY720 acts by suppressing the immune system and preventing the migration of immune cells to the transplanted organ.
Mechanism of Action
The mechanism of action of FTY720 involves the activation of sphingosine-1-phosphate (S1P) receptors. FTY720 is phosphorylated by sphingosine kinase 2 (SphK2) to produce FTY720-phosphate, which acts as an agonist of S1P receptors. Activation of S1P receptors leads to the internalization and degradation of the receptors, which results in the sequestration of immune cells in the lymph nodes and prevents their migration to the target tissues.
Biochemical and Physiological Effects:
FTY720 has various biochemical and physiological effects, some of which are listed below:
1. Modulation of Immune System: FTY720 modulates the immune system by suppressing the migration of immune cells to the target tissues, thereby reducing inflammation and tissue damage.
2. Apoptosis: FTY720 induces apoptosis in cancer cells by activating various signaling pathways that lead to programmed cell death.
3. Vascular Effects: FTY720 has been shown to have vascular effects, including the regulation of blood pressure and the prevention of blood vessel leakage.
Advantages and Limitations for Lab Experiments
FTY720 has several advantages and limitations for lab experiments, some of which are listed below:
Advantages:
1. FTY720 is a synthetic compound that can be easily synthesized in the lab.
2. FTY720 has been extensively studied and its pharmacological effects and mechanisms of action are well understood.
3. FTY720 has potential therapeutic applications in various diseases, including multiple sclerosis and cancer.
Limitations:
1. FTY720 has limited solubility in water, which can make it difficult to administer in lab experiments.
2. FTY720 has potential side effects, including bradycardia (slow heart rate) and macular edema (swelling in the retina).
3. FTY720 has not yet been approved for clinical use in some countries, which can limit its availability for lab experiments.
Future Directions
FTY720 has several potential future directions for scientific research, some of which are listed below:
1. Development of New Derivatives: FTY720 can be modified to produce new derivatives with improved pharmacological properties and reduced side effects.
2. Combination Therapy: FTY720 can be used in combination with other drugs to enhance its therapeutic efficacy and reduce side effects.
3. Mechanistic Studies: Further mechanistic studies are needed to understand the precise signaling pathways involved in the pharmacological effects of FTY720.
4. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of FTY720 in various diseases, including cancer and organ transplantation.
In conclusion, FTY720 is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FTY720 has been extensively studied for its various pharmacological effects and mechanisms of action. Further research is needed to fully understand the potential of FTY720 in the treatment of various diseases.
Synthesis Methods
The synthesis of FTY720 involves a multi-step process that starts with the reaction of 2-bromo-1,3-propanediol with thiophene-2-carboxylic acid to produce the intermediate compound, 2-(thiophen-2-yl)ethyl 2-bromoacetate. This intermediate is then reacted with furan-2-carboxaldehyde to produce the key intermediate, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(2-bromoacetyl)thiophene-3-carboxamide. The final step involves the reaction of this intermediate with phenylmagnesium bromide to produce the desired product, FTY720.
properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c21-19(10-4-8-15-6-2-1-3-7-15)20-13-17-12-16(14-23-17)18-9-5-11-22-18/h1-3,5-7,9,11-12,14H,4,8,10,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRQRINWJDGJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2642714.png)

![Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2642717.png)

![4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B2642719.png)

![N-(3-chlorophenyl)-3-ethyl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2642722.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2642726.png)
![5-(1,1-Dioxo-1,2-benzothiazol-3-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2642727.png)


